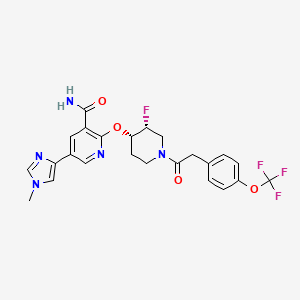
Trk-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
These kinases are part of the neurotrophin family of growth factors, which play a crucial role in the physiology of chronic pain and various cancers . Trk-IN-4 has shown significant potential in scientific research due to its ability to inhibit these kinases with high specificity and potency.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthetic route typically involves the use of advanced organic synthesis techniques, including palladium-catalyzed coupling reactions, nucleophilic substitutions, and selective reductions .
Industrial Production Methods
For industrial-scale production, the synthesis of Trk-IN-4 is optimized to ensure high yield and purity. This involves the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Trk-IN-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, enhancing its activity.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce different substituents on the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity against tropomyosin receptor kinases .
Aplicaciones Científicas De Investigación
Trk-IN-4 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the inhibition of tropomyosin receptor kinases and their role in various biochemical pathways.
Biology: Helps in understanding the role of neurotrophin receptors in neuronal development and function.
Medicine: Investigated for its potential therapeutic applications in treating chronic pain and cancers associated with tropomyosin receptor kinase mutations.
Industry: Used in the development of new drugs targeting tropomyosin receptor kinases
Mecanismo De Acción
Trk-IN-4 functions as an ATP competitor, inhibiting the activity of tropomyosin receptor kinases by binding to their active sites. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the signaling pathways involved in cell proliferation, survival, and differentiation. The primary molecular targets of this compound are TrkA, TrkB, and TrkC, which are involved in various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Larotrectinib: A selective inhibitor of tropomyosin receptor kinases, approved for the treatment of cancers with NTRK gene fusions.
Entrectinib: A multikinase inhibitor targeting tropomyosin receptor kinases, ROS1, and anaplastic lymphoma kinase.
Repotrectinib: A second-generation inhibitor designed to overcome resistance mutations in tropomyosin receptor kinases
Uniqueness
Trk-IN-4 is unique due to its high specificity and potency against all three tropomyosin receptor kinases (TrkA, TrkB, and TrkC). It exhibits strong inhibitory activity at nanomolar concentrations, making it a valuable tool in both research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C24H23F4N5O4 |
|---|---|
Peso molecular |
521.5 g/mol |
Nombre IUPAC |
2-[(3R,4S)-3-fluoro-1-[2-[4-(trifluoromethoxy)phenyl]acetyl]piperidin-4-yl]oxy-5-(1-methylimidazol-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C24H23F4N5O4/c1-32-12-19(31-13-32)15-9-17(22(29)35)23(30-10-15)36-20-6-7-33(11-18(20)25)21(34)8-14-2-4-16(5-3-14)37-24(26,27)28/h2-5,9-10,12-13,18,20H,6-8,11H2,1H3,(H2,29,35)/t18-,20+/m1/s1 |
Clave InChI |
XJIIVPVOGYFVME-QUCCMNQESA-N |
SMILES isomérico |
CN1C=C(N=C1)C2=CC(=C(N=C2)O[C@H]3CCN(C[C@H]3F)C(=O)CC4=CC=C(C=C4)OC(F)(F)F)C(=O)N |
SMILES canónico |
CN1C=C(N=C1)C2=CC(=C(N=C2)OC3CCN(CC3F)C(=O)CC4=CC=C(C=C4)OC(F)(F)F)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-[5-amino-4-(aminocarbonyl)-1H-pyrazol-1-YL]pyrrolidine-1-carboxylate](/img/structure/B12046966.png)
![N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12046976.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12046979.png)
![(5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B12046983.png)

![1,2-Dimethoxy-4-[2-(4-nitrophenyl)ethynyl]benzene](/img/structure/B12046993.png)
![4-{(1E)-1-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B12046994.png)
![N-(2,5-Dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12046999.png)

![2-[(2-Fluoro-5-iodophenyl)methylidene]propanedinitrile](/img/structure/B12047008.png)



![11-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B12047025.png)
